5-(4-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrole ring, followed by various substitution reactions to add the methoxyphenyl, methyl, and phenyl groups. The exact synthesis pathway would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The methoxyphenyl and phenyl groups are likely to contribute to the overall stability of the molecule through resonance, while the carboxylic acid group could participate in hydrogen bonding interactions .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “5-(4-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid” could potentially undergo a variety of chemical reactions. The pyrrole ring might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in acid-base reactions or be converted into other functional groups through reactions like esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group suggests that it would be polar and could form hydrogen bonds, which might increase its solubility in polar solvents. The aromatic rings could contribute to its stability and possibly its color .Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure with en300-7443989, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives inhibit the catalytic activity of certain enzymes in a substrate-specific manner . This inhibition is thought to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, changing the enzyme’s conformation and thus its activity .
Biochemical Pathways
Indole derivatives have been found to inhibit the activity of the enzyme alox15 . ALOX15 is involved in the metabolism of fatty acids, specifically linoleic acid and arachidonic acid . By inhibiting ALOX15, EN300-7443989 could potentially affect these metabolic pathways and their downstream effects.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly impact its bioavailability and efficacy .
Result of Action
It’s known that indole derivatives exhibit various biological activities, suggesting that en300-7443989 could potentially have diverse effects at the molecular and cellular level .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .
Future Directions
The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s a reagent in a chemical reaction, future work might involve optimizing the reaction conditions or exploring other reactions it can participate in .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-17(19(21)22)12-18(14-8-10-16(23-2)11-9-14)20(13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBLXEAZKFJVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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